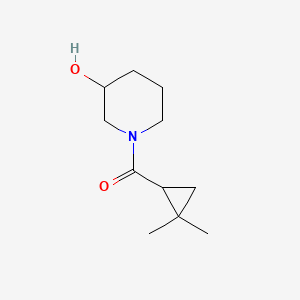

1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol

Description

Properties

IUPAC Name |

(2,2-dimethylcyclopropyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2)6-9(11)10(14)12-5-3-4-8(13)7-12/h8-9,13H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVUIUHLINNKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)N2CCCC(C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol typically involves the reaction of piperidin-3-ol with 2,2-dimethylcyclopropanecarbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol serves as an important building block for synthesizing pharmaceutical compounds, particularly those targeting the central nervous system. Its structural features allow for modifications that can enhance pharmacological activity.

Case Study: CNS Targeting Compounds

- A study explored derivatives of this compound to develop new treatments for neurological disorders. The derivatives exhibited varying affinities for neurotransmitter receptors, indicating potential therapeutic applications in conditions like anxiety and depression.

Organic Synthesis

The compound acts as a valuable intermediate in synthesizing complex organic molecules. Its reactivity allows it to participate in various reactions, including oxidation and substitution.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | Ketones or aldehydes |

| Reduction | Secondary alcohols |

| Substitution | Ethers or amines (depending on nucleophile) |

Biological Studies

Research has shown that this compound can influence biological systems due to its interaction with specific molecular targets such as enzymes and receptors.

Mechanism of Action

- The piperidine ring interacts with neurotransmitter receptors while the cyclopropane moiety affects binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to observable effects in biological assays.

Case Studies and Research Findings

-

Antimicrobial Activity : Research has indicated that similar piperidine structures exhibit significant antimicrobial properties. In vitro studies demonstrated that derivatives of this compound effectively inhibit bacterial growth by disrupting cell walls or metabolic pathways.

- Study Findings : A derivative was tested against Escherichia coli, showing a notable reduction in bacterial load when administered at specific concentrations.

-

Cytotoxicity Assessment : Cytotoxicity assays revealed that this compound exhibits low toxicity against mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile for drug development.

- Mechanistic Insights : Further studies indicated that this compound could induce apoptosis in cancer cell lines through activation of caspase pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes relevant to disease processes. For instance, it was shown to inhibit the Type III secretion system in pathogenic bacteria at concentrations around 50 μM.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the cyclopropane moiety can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom.

Cyclopropane: A three-membered ring with unique strain properties.

Piperidin-3-ol: A piperidine derivative with a hydroxyl group at the third position.

Uniqueness: 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol is unique due to the combination of a piperidine ring with a cyclopropane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol is a compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.30 g/mol

The compound features a piperidine ring substituted with a cyclopropanecarbonyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound acts as a ligand that modulates enzymatic activity, potentially leading to various therapeutic effects.

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives, including those similar to this compound. For instance, piperidine-based compounds have shown efficacy against resistant strains of Candida auris, a significant pathogen in healthcare settings. The mechanism involves disruption of the fungal cell membrane and induction of apoptosis in fungal cells .

Antitumor Activity

Research indicates that compounds related to piperidine can exhibit antitumor effects. A study focusing on similar piperidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Study 1: Antifungal Efficacy Against Candida auris

A study synthesized several piperidine derivatives and tested their antifungal activities. The results showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against C. auris. These compounds induced significant membrane disruption and apoptosis in fungal cells .

Study 2: Antitumor Properties

Another investigation evaluated the antitumor activity of piperidine derivatives against human cancer cell lines. The derivatives demonstrated potent growth inhibition with IC50 values indicating effective cytotoxicity. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .

Comparative Analysis of Biological Activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol?

- Methodological Answer : Synthesis typically involves coupling the cyclopropanecarbonyl moiety to the piperidin-3-ol scaffold. Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the hydroxyl or amine functionalities during coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .

- Catalysts : Amine bases (e.g., triethylamine) or coupling agents (e.g., EDCI/HOBt) improve yields in acylation steps .

Example protocol: React piperidin-3-ol with 2,2-dimethylcyclopropanecarbonyl chloride in THF at 0°C, followed by Boc deprotection using TFA.

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the cyclopropane protons show distinct coupling constants (J ≈ 5–8 Hz) .

- X-ray crystallography : Resolve absolute configuration, particularly for chiral centers in the piperidine ring .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] = CHNO requires m/z 234.1494) .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) due to the piperidine scaffold’s prevalence in CNS targets .

- Enzyme inhibition : Test against kinases or esterases using fluorogenic substrates (e.g., sphingosine kinase 1, given selectivity observed in piperidin-3-ol derivatives ).

- Cell viability : MTT assays to rule out cytotoxicity in HEK-293 or SH-SY5Y cell lines .

Advanced Research Questions

Q. How do substituent modifications on the piperidine or cyclopropane moieties affect biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variations:

- Cyclopropane modifications : Compare 2,2-dimethyl vs. unsubstituted cyclopropane to assess steric effects on target binding .

- Piperidine substitutions : Introduce methyl or hydroxyl groups at C2/C4 to evaluate conformational flexibility (Table 1).

Table 1 : SAR of Piperidin-3-ol Derivatives

| Substituent | Target Affinity (IC) | Selectivity (SK1/SK2) | Reference |

|---|---|---|---|

| 2,2-Dimethylcyclopropane | 85 nM (SK1) | 15-fold | |

| 4-Methoxyphenyl | 120 nM (5-HT) | N/A | |

| 3-Chlorophenyl | 45 nM (D receptor) | 8-fold |

Q. What strategies improve metabolic stability without compromising activity?

- Methodological Answer : Address metabolic hotspots identified via:

- In silico prediction : Tools like MetaSite or GLORYx to flag vulnerable sites (e.g., hydroxylation on piperidine) .

- Isotere replacement : Swap the cyclopropane with a trifluoromethyl group to reduce oxidative metabolism .

- Prodrug design : Acetylate the hydroxyl group to enhance membrane permeability, with enzymatic cleavage in vivo .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Investigate discrepancies using:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance aqueous solubility .

- Target engagement assays : PET imaging with radiolabeled analogs to confirm brain penetration for CNS targets .

Q. What enantioselective synthesis methods yield high-purity stereoisomers?

- Methodological Answer : Leverage chiral auxiliaries or catalysts:

- Chiral HPLC : Resolve racemic mixtures using columns like Chiralpak AD-H .

- Asymmetric catalysis : Use Evans’ oxazaborolidine catalysts for cyclopropane formation with >90% ee .

- Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

Q. Why do some analogs show high receptor affinity but low cellular activity?

- Methodological Answer : Potential factors include:

- Efflux pumps : Test P-gp inhibition using calcein-AM assays; co-administer inhibitors like verapamil .

- Protein binding : Measure free fraction via equilibrium dialysis; high serum binding (>95%) may limit bioavailability .

- Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify counteractive pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.